molecular formula C10H6F6O2 B2989866 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 180134-14-9

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Cat. No.: B2989866
CAS No.: 180134-14-9
M. Wt: 272.146
InChI Key: IEENEJLKQKCCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and two trifluoromethyl groups (-CF₃) at the 4- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-dinitrotoluene as the starting material.

  • Reduction: The nitro groups in 2,6-dinitrotoluene are reduced to amino groups using reducing agents such as iron and hydrochloric acid.

  • Trifluoromethylation: The amino groups are then trifluoromethylated using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

  • Oxidation: Finally, the amino groups are oxidized to aldehyde groups using oxidizing agents like manganese dioxide (MnO₂).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O, heat.

  • Reduction: LiAlH₄, ether, followed by hydrolysis.

  • Substitution: Various nucleophiles (e.g., halides, alkoxides) in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

  • Reduction: 2-Methoxy-4,6-bis(trifluoromethyl)benzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.

  • Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is similar to other trifluoromethylated benzaldehydes, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 2-Methoxy-4-trifluoromethylbenzaldehyde: Lacks the second trifluoromethyl group.

  • 2,6-Dimethoxy-4-trifluoromethylbenzaldehyde: Has methoxy groups at both the 2- and 6-positions but only one trifluoromethyl group.

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENEJLKQKCCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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